molecular formula C15H28N2O2 B6149106 tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420969-26-1

tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B6149106
CAS No.: 1420969-26-1
M. Wt: 268.4
InChI Key:
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Description

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate: . It features a tert-butyl group attached to an aminomethyl group within a spirocyclic structure, which is a bicyclic system where two rings share a single atom. This compound is of interest in various scientific and industrial applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The aminomethyl group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to remove the carbonyl group, resulting in a different amine derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound can be used as a precursor for the synthesis of therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain products, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound has a similar structure but features a piperidine ring instead of a spirocyclic system.

  • Tert-butyl 3-(aminomethyl)benzylcarbamate: This compound contains a benzyl group and a carbamate group, differing from the spirocyclic structure of the target compound.

Uniqueness: Tert-butyl 8-(aminomethyl)-2-azaspiro[45]decane-2-carboxylate is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to linear or simple ring structures

Properties

CAS No.

1420969-26-1

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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